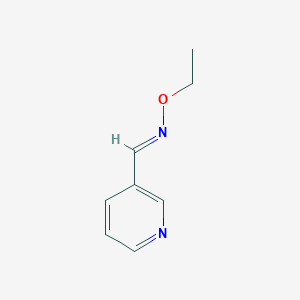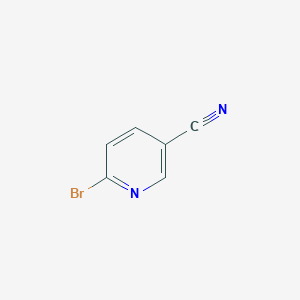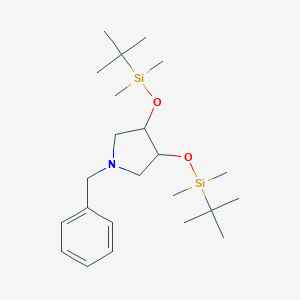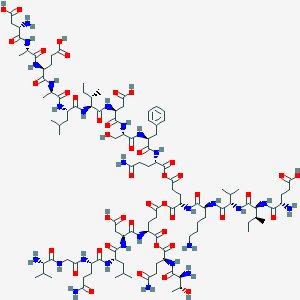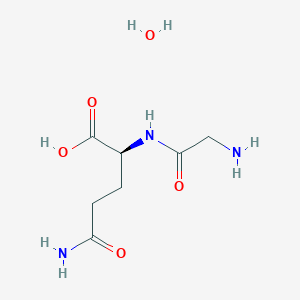
甘氨酰-L-谷氨酰胺一水合物
描述
甘氨酰-L-谷氨酰胺(水合物)是由甘氨酸和L-谷氨酰胺组成的二肽。 它是β-内啡肽的C端二肽片段,以其强大的抗氧化和抗衰老特性而闻名 . 该化合物易溶于水,由于其稳定性和生物利用度,被广泛应用于各种科学研究中 .
科学研究应用
甘氨酰-L-谷氨酰胺(水合物)在科学研究中具有广泛的应用:
细胞培养: 它被用作细胞培养基中L-谷氨酰胺的替代品,可以提高细胞产量,并影响底物的利用和代谢.
心血管研究: 它可以减少再灌注损伤,并延长离体大鼠心脏的缺血挛缩时间.
神经科学: 它可以抑制吗啡诱导的呼吸抑制,并减少吗啡条件大鼠的戒断强度.
生物制药生产: 它被用于制备生物制药生产中储存稳定的基础培养基和补料.
作用机制
甘氨酰-L-谷氨酰胺(水合物)通过多种机制发挥作用:
抗氧化活性: 它具有强大的抗氧化特性,有助于减少氧化应激。
神经保护作用: 它通过与特定神经肽受体相互作用,抑制吗啡诱导的呼吸抑制,并减少戒断强度.
心血管保护作用: 它通过减少心脏组织的再灌注损伤来保护心肌免受缺血再灌注损伤.
生化分析
Biochemical Properties
Glycyl-L-glutamine monohydrate is known for its role in biochemical reactions, particularly as a substitute for glutamine in cell culture. It interacts with various enzymes, proteins, and other biomolecules. For instance, it affects substrate utilization and metabolism, leading to higher cell yields compared to glutamine alone . The compound is hydrolyzed into glutamine and glycine, which are essential for various cellular functions. Glycine, for example, can protect myocardial cells from ischemic injury by preventing cellular membrane permeability .
Cellular Effects
Glycyl-L-glutamine monohydrate influences various types of cells and cellular processes. It has been shown to improve cell growth and viability in cell culture by maintaining higher concentrations due to lower peptidase affinity . Additionally, it affects cell signaling pathways, gene expression, and cellular metabolism. For example, dietary supplementation with glycyl-L-glutamine monohydrate has been found to ameliorate intestinal integrity, inflammatory response, and oxidative status in LPS-challenged piglets .
Molecular Mechanism
The molecular mechanism of glycyl-L-glutamine monohydrate involves its hydrolysis into glutamine and glycine. Glutamine is a crucial amino acid for cellular metabolism, while glycine plays a role in protecting cells from ischemic injury . The compound also interacts with various biomolecules, including enzymes and proteins, to exert its effects. For instance, it has been shown to inhibit morphine-induced conditioned place preference, tolerance, dependence, and withdrawal .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of glycyl-L-glutamine monohydrate change over time. The compound is stable and maintains its effectiveness in cell culture media, leading to higher cell yields . Long-term studies have shown that dietary supplementation with glycyl-L-glutamine monohydrate improves gut microbiota dysbiosis and enhances intestinal integrity, inflammatory responses, and oxidative status in piglets .
Dosage Effects in Animal Models
The effects of glycyl-L-glutamine monohydrate vary with different dosages in animal models. For instance, dietary supplementation with 0.25% glycyl-L-glutamine monohydrate in piglets has been shown to improve intestinal integrity and reduce inflammation . Higher doses may lead to adverse effects, and it is essential to determine the optimal dosage for each specific application.
Metabolic Pathways
Glycyl-L-glutamine monohydrate is involved in various metabolic pathways. It is hydrolyzed into glutamine and glycine, which are essential for cellular metabolism. Glutamine plays a crucial role in the tricarboxylic acid (TCA) cycle, while glycine is involved in the synthesis of proteins and other biomolecules . The compound also affects metabolic flux and metabolite levels, contributing to overall cellular function.
Transport and Distribution
Glycyl-L-glutamine monohydrate is transported and distributed within cells and tissues through specific transporters and binding proteins. For example, it is transported into cells via amino acid transporters and is distributed to various cellular compartments . The compound’s localization and accumulation within cells are essential for its biological activity.
Subcellular Localization
The subcellular localization of glycyl-L-glutamine monohydrate plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interactions with biomolecules and its overall effectiveness in cellular processes.
准备方法
甘氨酰-L-谷氨酰胺(水合物)的制备涉及多种合成路线:
-
混合酸酐法
步骤 1: 用叔丁氧羰基(Boc)酸酐保护甘氨酸的N端,得到N-(叔丁氧羰基)-甘氨酸。
步骤 2: 利用氯甲酸酯通过混合酸酐法将N-(叔丁氧羰基)-甘氨酸与L-谷氨酰胺缩合。
步骤 3: 用三氟乙酸脱保护该化合物,得到粗甘氨酰-L-谷氨酰胺。
步骤 4: 对粗产品进行重结晶,以获得高纯度的甘氨酰-L-谷氨酰胺.
-
碳酸水溶液法
步骤 1: 将谷氨酰胺与碳酸水溶液混合,提供稳定的弱碱性环境。
步骤 2: 在低温下将邻苯二甲酰亚胺乙酰氯逐滴加入,与谷氨酰胺反应。
化学反应分析
甘氨酰-L-谷氨酰胺(水合物)会发生各种化学反应:
还原: 该化合物较少发生还原反应。
取代: 它可以参与取代反应,特别是在肽合成中,其中涉及氨基。
这些反应中常用的试剂和条件包括用于缩合的氯甲酸酯和用于脱保护的三氟乙酸 . 这些反应的主要产物通常是高纯度的甘氨酰-L-谷氨酰胺 .
相似化合物的比较
与其他类似化合物相比,甘氨酰-L-谷氨酰胺(水合物)具有独特的稳定性和生物利用度。类似的化合物包括:
L-丙氨酰-L-谷氨酰胺: 另一种用于细胞培养基的稳定的L-谷氨酰胺形式.
甘氨酰谷氨酰胺: 一种用于细胞培养中替代L-谷氨酰胺的二肽.
这些化合物具有相似的应用,但在特定特性和稳定性方面有所不同。
属性
IUPAC Name |
(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O4.H2O/c8-3-6(12)10-4(7(13)14)1-2-5(9)11;/h4H,1-3,8H2,(H2,9,11)(H,10,12)(H,13,14);1H2/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFWVRQACSYLOH-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)O)NC(=O)CN.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N)[C@@H](C(=O)O)NC(=O)CN.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647443 | |
| Record name | Glycyl-L-glutamine--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172669-64-6 | |
| Record name | Glycyl-glutamine monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172669646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycyl-L-glutamine--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCYL-GLUTAMINE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/668A00JUHO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


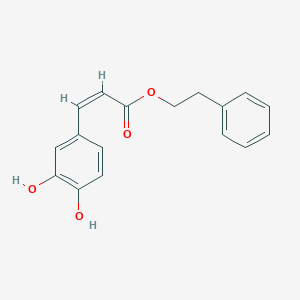
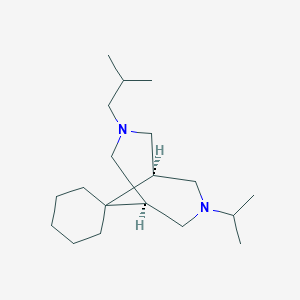

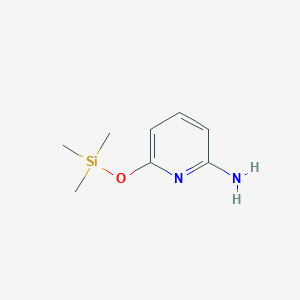
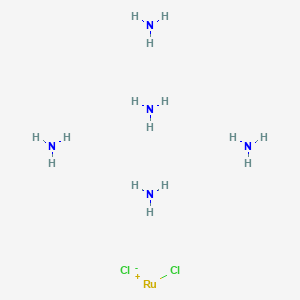
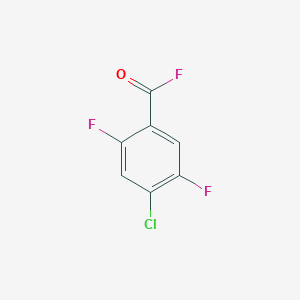

![3-Methyl-2-(4-methylphenyl)-1,3-dihydroimidazo[5,1-b]quinazolin-9-one](/img/structure/B145339.png)

